Beta-gentiobiose octaacetate
Overview
Description
Beta-gentiobiose octaacetate is a compound with the molecular formula C28H38O19 . It is a macrocyclic structure that is glycosidated with an antigen and has a neutralizing effect on the biological properties of the antigen .
Synthesis Analysis
The synthesis of Beta-gentiobiose octaacetate involves specific reaction conditions. The process includes the use of O-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate and 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose in dichloromethane at 20°C for 1 hour under an inert atmosphere .Molecular Structure Analysis
The molecular structure of Beta-gentiobiose octaacetate is complex. It includes multiple acetyl groups attached to a gentiobiose core . The IUPAC name for this compound is [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate .Scientific Research Applications
1. Structural Analysis in Solution
Beta-gentiobiose octaacetate, as a disaccharide molecule, has been extensively studied in solution. One key study used nuclear magnetic resonance (NMR) to define proton and carbon assignments, chemical shift values, and the carbon relaxation behavior of this molecule in DMSO solution. The study revealed that beta-gentiobiose octaacetate behaves like a rigid molecule characterized by a unique isotropic correlation time in solution (Marchettini, Ulgiati, & Rossi, 1989).
2. Monolayer Properties at Interfaces
Research on the monolayer properties of acetylated disaccharides, including beta-gentiobiose octaacetate, at the air-aqueous interface, showed that these sugars exhibit specific behaviors under different pressures. This study provided insights into the potential application of these molecules in understanding molecular orientation and interaction at interfaces (Sandell & Luner, 1973).
3. Impact on Chemical Shifts in NMR
The impact of different groups, like the trichloroacetyl group, on the 13C chemical shift of beta-gentiobiose octaacetate and similar compounds was studied. This research helps in the unambiguous assignment of signals of the carbon atoms, contributing to a better understanding of the structural properties of such molecules (Vignon & Vottero, 1977).
4. Role in Cellulase Induction
In a study examining the induction of cellulases by disaccharides or their derivatives, beta-gentiobiose octaacetate was found to be a promising inducer of cellulases. This research has implications for large-scale cellulase production for converting cellulosic biomass to biofuels (Agrawal et al., 2017).
5. Role in Ripening Tomato Fruit
Beta-gentiobiose octaacetate was identified as a novel oligosaccharin in ripening tomato fruit. It was observed that exogenous application of this disaccharide could hasten the initiation of ripening in tomatoes, suggesting a potential application in agricultural practices (Dumville & Fry, 2002).
6. Synthesis and Chemical Conversions
Another study focused on the preparation of beta-gentiobiose octaacetate by specific degradation of curdlan and its subsequent chemical conversion into N-acetylhyalobiuronic acid, demonstrating its utility as a starting material for organic synthesis (Wang, Sakairi, & Kuzuhara, 1991).
7. Temperature-Dependent Conformational Analysis
Temperature-dependent conformational analysis of beta-gentiobiose octa-acetate insolution has also been conducted. This study involved measuring the carbon spin-lattice relaxation rates and using NOESY spectrum analysis to understand the dynamic properties of the molecule at different temperatures. This research provides valuable insights into the molecular behavior of beta-gentiobiose octaacetate under varying thermal conditions (Rossi, Ulgiati, & Marchettini, 1989).
8. Enzymatic Synthesis
Research on enzymatic synthesis has shown that beta-gentiobiose can be synthesized from glucose using recombinant β-glucosidase, a process that may have implications for the industrial production of this disaccharide. The study also identifies optimal conditions for producing beta-gentiobiose, highlighting its potential for large-scale synthesis (Kim, Lee, & Shin, 2003).
9. Modulation of Bud Dormancy in Plants
A study on gentians revealed that gentiobiose, a disaccharide closely related to beta-gentiobiose octaacetate, acts as a signal for dormancy release in overwintering buds. This finding suggests potential applications in understanding and manipulating plant developmental processes (Takahashi et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTLGGDVHFXGLI-QACPWNKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beta-gentiobiose octaacetate | |
CAS RN |
4613-78-9 | |
Record name | β-D-Glucopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-, 1,2,3,4-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4613-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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